N-(sec-butyl)-2-(2-chloro-4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the triazolopyrimidine class of heterocyclic molecules, characterized by a fused triazoloquinazoline core. The structure features a sec-butyl group at the N-position, a 2-chloro-4-fluorobenzyl substituent at position 2, and a 3-methylbutyl (isopentyl) chain at position 2. Its molecular formula is inferred as C₂₆H₂₉ClF₂N₅O₃, with a molecular weight of approximately 534.0 g/mol (estimated based on analogs in –3).
Properties
IUPAC Name |
N-butan-2-yl-2-[(2-chloro-4-fluorophenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClFN5O3/c1-5-16(4)29-23(34)17-7-9-20-22(12-17)33-25(31(24(20)35)11-10-15(2)3)30-32(26(33)36)14-18-6-8-19(28)13-21(18)27/h6-9,12-13,15-16H,5,10-11,14H2,1-4H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESDOTFWKWBLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=C(C=C4)F)Cl)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(sec-butyl)-2-(2-chloro-4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a compound with significant potential in pharmacological applications. This article explores its biological activity based on available research findings.
- Molecular Formula : C26H29ClFN5O3
- Molecular Weight : 514.0 g/mol
- CAS Number : 1223856-18-5
The compound's mechanism of action involves interactions with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(sec-butyl)-2-(2-chloro-4-fluorobenzyl) derivatives exhibit antimicrobial properties. For instance:
- Urease Inhibition : Compounds in this class have shown promising results in urease inhibition assays, surpassing standard benchmarks .
Anticancer Properties
Research has suggested potential anticancer activity through:
- Topoisomerase Inhibition : Similar compounds have been investigated for their ability to inhibit topoisomerase II, a key enzyme in DNA replication and repair . This inhibition can lead to apoptosis in cancer cells.
Neuroprotective Effects
Some derivatives have shown neuroprotective effects in animal models:
- PD-1/PD-L1 Interaction : Certain analogs have demonstrated the ability to modulate immune responses by inhibiting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy .
Case Studies
- Study on Urease Inhibition :
- Anticancer Activity Assessment :
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with three analogs (from –3), focusing on structural variations , physicochemical properties , and functional group implications .
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs.
Substituent Effects on Molecular Properties
- Chloro vs. Fluoro vs. The fluorine atom increases metabolic stability and lipophilicity (logP ~3.5 estimated) . ’s 4-methoxyphenyl group introduces steric bulk and hydrogen-bonding capacity, reducing logP (~2.8) .
Alkyl Chain Variations :
Functional Group Impact on Reactivity
- 1,5-Dioxo Groups : Present in the target compound and , these moieties enhance hydrogen-bonding interactions with enzymatic active sites, critical for inhibitory activity .
Research Findings and Implications
While pharmacological data for the target compound are unavailable, structural analogs suggest:
Enhanced Selectivity : The dual chloro-fluoro substitution may improve selectivity for enzymes with hydrophobic active sites (e.g., kinases) compared to single-halogen analogs .
Metabolic Stability : Fluorine’s electron-withdrawing effect likely reduces oxidative metabolism, extending half-life relative to ’s methoxy analog .
Synthetic Challenges : The triazoloquinazoline core requires multi-step synthesis, as seen in –2, with yields <20% reported for similar derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
